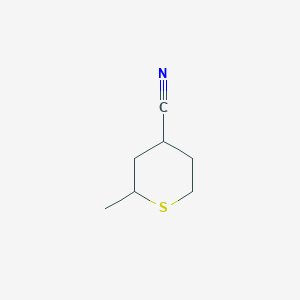

2-Methylthiane-4-carbonitrile

Beschreibung

2-Methylthiane-4-carbonitrile is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring (a saturated ring with one sulfur atom) substituted with a methyl group at position 2 and a nitrile group at position 2. For instance, pyrimidine-based compounds with similar functional groups (e.g., methylthio and nitrile) exhibit distinct reactivity, hydrogen-bonding patterns, and applications in medicinal chemistry, as highlighted in the literature .

Eigenschaften

IUPAC Name |

2-methylthiane-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6-4-7(5-8)2-3-9-6/h6-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVECDTNEYUDPFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCS1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthiane-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylthiane with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the nitrile group.

Another method involves the cyclization of 2-methyl-4-mercaptobutyronitrile in the presence of a base. This reaction forms the thiane ring with the nitrile group at the fourth position.

Industrial Production Methods

Industrial production of 2-Methylthiane-4-carbonitrile typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylthiane-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiane derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methylthiane-4-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methylthiane-4-carbonitrile depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the nitrile group acts as an electrophile, attracting nucleophiles to form new bonds. In oxidation reactions, the sulfur atom in the thiane ring is the primary site of oxidation, leading to the formation of sulfoxides or sulfones.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with analogous functional groups (e.g., nitrile, methylthio/sulfanyl) and heterocyclic frameworks, as detailed in the provided evidence.

Structural and Functional Group Analysis

Key Observations :

- Core Structure : The thiane ring in 2-methylthiane-4-carbonitrile is saturated and less rigid compared to the aromatic pyrimidine cores in analogs, which may reduce intermolecular π-π stacking but enhance conformational flexibility .

- Nitrile Group: All compounds feature a nitrile (–CN) group, with IR absorption bands near 2,204 cm⁻¹ and ¹³C NMR shifts at 115–116 ppm, consistent with cyano functionality .

- Sulfur Substituents : Methylthio (–SMe) and sulfanyl (–S–) groups contribute to hydrogen-bonding interactions (e.g., N–H⋯S in pyrimidines) and influence solubility .

Physicochemical Properties

Key Observations :

- The higher melting point of the methoxyphenyl-pyrimidine derivative (300°C ) is attributed to its planar aromatic core and strong intermolecular hydrogen bonding, whereas the flexible 2-methoxyethylsulfanyl substituent in reduces crystallinity, yielding a lower melting point (113–115°C ).

- The absence of aromaticity in 2-methylthiane-4-carbonitrile may result in a melting point intermediate between these extremes, though experimental validation is required.

Spectroscopic Data

Infrared (IR) Spectroscopy :

NMR Spectroscopy :

- ¹³C Chemical Shifts :

- ¹H NMR : Methyl groups in substituents resonate at δ 0.93–3.27 ppm , while –NH protons appear downfield at δ 13.55 ppm .

Table 1: Comparative Physicochemical Data

Table 2: Spectroscopic Signatures

| Technique | –CN IR (cm⁻¹) | –CN ¹³C NMR (ppm) | –NH/–OH IR (cm⁻¹) |

|---|---|---|---|

| Pyrimidine | 2,204 | Not reported | 3,464 (–NH₂) |

| Pyrimidine | 2,204 | 115.55 | 3,317 (–OH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.